2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol

Lipophilicity Drug-likeness Physicochemical Property

Researchers designing PROTACs or fluorescent probes often face inconsistent linker performance due to trace impurities in building blocks. This 3-amino-4-methyl-1H-pyrazole derivative delivers a PEG-like ethoxy-ethoxy spacer with orthogonal amine and alcohol termini for sequential conjugation. ● 97% purity reduces fluorophore quenching risk in imaging applications ● XLogP of -0.6 ensures aqueous solubility for cellular assays ● 5 rotatable bonds enable conformational sampling in fragment-based screening. Supplied exclusively for R&D with batch-specific quality assurance and global shipping.

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
Cat. No. B13639938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CCOCCO
InChIInChI=1S/C8H15N3O2/c1-7-6-11(10-8(7)9)2-4-13-5-3-12/h6,12H,2-5H2,1H3,(H2,9,10)
InChIKeyRWKLBDUSWFPSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethoxy)ethan-1-ol – Structural Identity and Compound Class


2-(2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethoxy)ethan-1-ol (CAS 1340100-32-4) is a synthetic pyrazole derivative with a molecular formula of C₈H₁₅N₃O₂ and a molecular weight of 185.22 g/mol [1]. The compound features a 3-amino-4-methyl-1H-pyrazole core linked via an ethoxy-ethoxy spacer to a terminal primary alcohol. It belongs to the broader class of 3-aminopyrazole-based building blocks, which are frequently utilized in medicinal chemistry and agrochemical research as intermediates or linker scaffolds. The compound is commercially available from multiple vendors at ≥97% purity and is supplied exclusively for research and development purposes .

1
HandlesOrthogonal amine and terminal alcohol for stepwise derivatization
2
SpacerEthoxy-ethoxy linker with PEG-like hydrophilicity and 5 rotatable bonds
3
Purity≥97% commercial specification supports reproducible synthetic workflows

Why 3-Aminopyrazole Building Blocks Cannot Be Interchanged: The Case for 2-(2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethoxy)ethan-1-ol


Within the 3-aminopyrazole family, even modest alterations to the N-1 substituent can significantly alter physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and molecular flexibility. The target compound incorporates a diethylene glycol-type spacer, which introduces two ether oxygen atoms and a terminal hydroxyl group absent in simpler analogs like 3-amino-4-methyl-1H-pyrazole (CAS 64781-79-9) or the shorter ethanol derivative 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethanol (CAS 1311314-01-8) [1] . These structural differences translate into distinct computed partition coefficients (XLogP3-AA of -0.6 vs. +0.17 for the parent core), altered topological polar surface area (73.3 vs. 55.0 Ų), and a greater number of rotatable bonds (5 vs. 0-2) [1] . Consequently, the solubility, membrane permeability, and conjugation reactivity of the target compound are predictably different from its closest in-class analogs, making generic substitution without experimental validation potentially misleading in synthetic or screening campaigns.

Lipophilicity shift
Computed XLogP3-AA of –0.6 differs by 0.77 log units from the parent core (+0.17); aqueous solubility and partitioning may not transfer.Cannot assume similar assay or formulation behavior.
Polar surface area
TPSA of 73.3 Ų vs. 55.0 Ų for the parent core alters permeability and hydrogen-bonding profile, limiting direct replacement in membrane-permeation designs.
Conformational scope
5 rotatable bonds vs. 0–2 for shorter-linker analogs expand conformational sampling; linker length and flexibility must match the spatial requirements of the target application.
Purity margin
97% specification contrasts with 95% typical for proximal analogs; lower-grade substitutes may introduce impurities that confound sensitive assays.

Quantitative Differentiation Evidence: 2-(2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethoxy)ethan-1-ol vs. Closest Analogs


Extended Ethoxy-Ethoxy Linker Lowers Computed Lipophilicity by 0.77 Log Units

The target compound displays a computed XLogP3-AA of -0.6, which is 0.77 log units lower than the XLogP of +0.17 calculated for the parent 3-amino-4-methyl-1H-pyrazole core (3-amino-4-methyl-1H-pyrazole, CAS 64781-79-9) [1] . This lower lipophilicity is attributable to the diethylene glycol side chain, which introduces additional oxygen atoms and a terminal hydroxyl group, increasing polarity.

ΔLogP
Cross-study comparable
–0.77
Reported computed lipophilicity shift; supports aqueous solubility interpretation.
XLogP3-AA vs. ACD/LogP; PubChem data
Lipophilicity Drug-likeness Physicochemical Property

Increased Topological Polar Surface Area (TPSA) Indicates Enhanced Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of the target compound is computed as 73.3 Ų, compared to a polar surface area of 55.0 Ų for the parent pyrazole core [1] . This 18.3 Ų increase reflects the additional oxygen atoms in the ethoxy-ethoxy chain and the terminal hydroxyl group.

ΔTPSA
Cross-study comparable
+18.3 Ų
33% increase in polar surface area; context for permeability-solubility balance review.
73.3 vs. 55.0 Ų; computed TPSA
Polar Surface Area Bioavailability Permeability

Five Rotatable Bonds Confer Greater Conformational Flexibility Than Shorter-Linker Analogs

The target compound possesses 5 rotatable bonds, compared to 0 rotatable bonds in the rigid 3-amino-4-methyl-1H-pyrazole core and an estimated 2 rotatable bonds in the shorter 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethanol analog [1] . This flexibility enables the ethoxy-ethoxy chain to adopt a wider range of thermodynamically accessible conformations.

Rotatable bonds
Class-level inference
5 vs. 0–2
Greater conformational flexibility relative to shorter-linker analogs; may support linker optimization studies.
Computed rotatable bond count; ethanol analog estimated
Conformational Flexibility Molecular Recognition Linker Design

Dual Hydrogen Bond Donors on the Side Chain Enable Orthogonal Conjugation Chemistry

The target compound presents 2 hydrogen bond donors (HBDs) and 4 hydrogen bond acceptors (HBAs), whereas 3-amino-4-methyl-1H-pyrazole presents 3 HBDs and 3 HBAs [1] . Critically, the two HBDs in the target compound are orthogonally positioned: the exocyclic amino group (on the pyrazole ring) and the terminal alcohol (on the side chain). This spatial separation offers chemoselectivity advantages when performing sequential derivatization or conjugation reactions.

HBD/HBA pattern
Supporting evidence
2 HBD / 4 HBA, spatially separated
Orthogonal amino and alcohol donors support stepwise conjugation design.
Spatial separation inferred from structure
Bioconjugation Chemoselectivity Hydrogen Bond Donor

97% Commercial Purity Specification Minimizes Risks from Undefined Impurities

A commercial supplier specifies the purity of 2-(2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethoxy)ethan-1-ol at ≥97%, with full quality assurance documentation available . In contrast, the shorter analog 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is offered at 95% purity by the same vendor, and the parent 3-amino-4-methyl-1H-pyrazole is also commonly listed at 95% .

Purity specification
Supplier data
97% vs. 95%
Higher specification may reduce impurity-related interference risk; requires verification per lot.
Vendor technical datasheets; no independent QC reported
Purity Quality Control Procurement Specification

Application Scenarios Where 2-(2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethoxy)ethan-1-ol Offers Verifiable Advantages


PROTAC Linker Optimization Requiring Tunable Length and Hydrophilicity

In the design of proteolysis-targeting chimeras (PROTACs), the linker composition profoundly influences ternary complex formation and degradation efficiency [1]. The target compound, with its 5 rotatable bonds and embedded ether oxygen atoms, provides a PEG-like hydrophilic spacer of intermediate length. Its computed XLogP of -0.6 (versus +0.17 for the parent pyrazole core) helps maintain overall aqueous solubility of the degrader molecule, a critical parameter for cellular assay performance [2]. The orthogonally reactive amino and alcohol termini enable sequential conjugation to an E3 ligase ligand and a target-protein ligand, respectively [3].

Fluorescent Probe Synthesis Exploiting Chemoselective Amine and Alcohol Functional Groups

When constructing small-molecule fluorescent probes, precise spatial control over fluorophore attachment is essential. The target compound offers two nucleophilic sites—the primary amine on the pyrazole ring and the terminal alcohol on the ethoxy-ethoxy chain—that can be sequentially modified under orthogonal protection conditions. The 2% higher purity specification (97% vs. 95% for close analogs) reduces the risk of fluorophore quenching by trace impurities, a practical procurement consideration for imaging scientists who require reproducible quantum yield measurements [1].

Building Block for Fragment-Based Drug Discovery Where Structural Flexibility and Hydrogen Bonding Are Desired

In fragment-based screening campaigns, fragments with moderate flexibility and multiple hydrogen-bonding motifs are valuable for exploring diverse binding poses within protein pockets [1]. The TPSA of 73.3 Ų and the presence of two donor and four acceptor sites make the target compound well-suited for sampling polar sub-pockets, while the extended ethoxy-ethoxy chain allows the terminal alcohol to reach solvent-exposed regions without introducing excessive lipophilicity [2]. This is a verifiable advantage over the rigid parent pyrazole (TPSA 55.0 Ų, 0 rotatable bonds), which offers limited conformational adaptability.

Synthetic Intermediate for Agrochemicals Requiring Defined Hydrophilic Spacers

Patents describing pyrazole ether derivatives as anti-inflammatory and agrochemical agents highlight the functional relevance of the N-1 alkoxyalkyl substituent pattern [1]. The target compound's diethylene glycol chain strikes a balance between water solubility (crucial for foliar uptake) and sufficient lipophilicity to penetrate biological membranes. Its structural features directly align with the substitution pattern claimed in patent families for biologically active pyrazole ethers, supporting its use as a privileged intermediate in agrochemical lead optimization [2].

Application
Selection Property
Validation Focus
PROTAC linker research
PEG-like ethoxy-ethoxy spacer with orthogonal handles
Linker solubility and sequential conjugation efficiency
Fluorescent probe synthesis
Chemoselective amine and alcohol for stepwise fluorophore attachment
Orthogonal protection and quantum yield reproducibility
Fragment-based screening
Conformational flexibility and elevated TPSA for polar sub-pocket sampling
Binding pose diversity and aqueous solubility
Agrochemical intermediate
Hydrophilic spacer balance for foliar uptake models
Water solubility and membrane partitioning context
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